molecular formula C8H3F6NO B15318540 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one

Cat. No.: B15318540
M. Wt: 243.11 g/mol
InChI Key: LYIPIXFJTQZXIJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups and a pyridine ring in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, vapor-phase reactions and the use of fluorinated solvents can be employed to achieve better control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, the compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 1-Trifluoroacetyl piperidine
  • 2-(Trifluoromethyl)thiazole derivatives

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one stands out due to its dual trifluoromethyl groups and the specific positioning of these groups on the pyridine ring. This unique structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it particularly valuable in drug design and agrochemical applications .

Properties

Molecular Formula

C8H3F6NO

Molecular Weight

243.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)4-2-1-3-15-5(4)6(16)8(12,13)14/h1-3H

InChI Key

LYIPIXFJTQZXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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